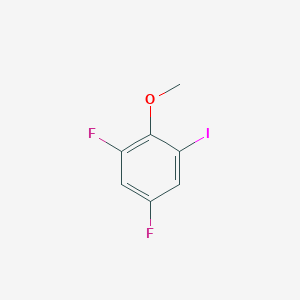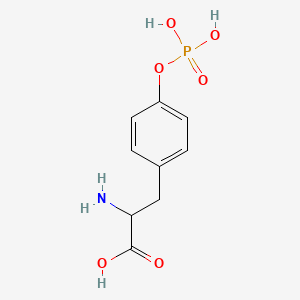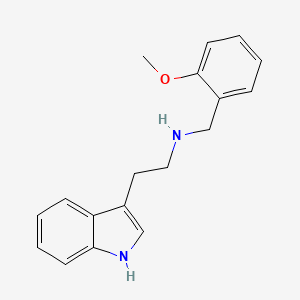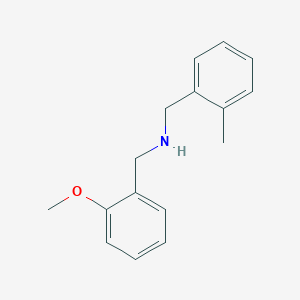
2-Methoxyanthracene
Vue d'ensemble
Description
2-Methoxyanthracene is a non-natural polycyclic aromatic compound derived from anthracene. It is characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of the anthracene structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxyanthracene can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with methoxybenzene in the presence of a Lewis acid catalyst, followed by cyclization and dehydrogenation steps . Another method involves the bromination of anthracene followed by nucleophilic substitution with methoxide ions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions such as Friedel-Crafts acylation and subsequent functional group transformations. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxyanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Brominated or nitrated anthracene derivatives.
Applications De Recherche Scientifique
2-Methoxyanthracene has several applications in scientific research:
Material Science: Used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Chemistry: Serves as an intermediate in the synthesis of more complex polycyclic aromatic compounds.
Biology and Medicine: While specific biological applications are limited, derivatives of anthracene are studied for their potential use in photodynamic therapy and as fluorescent probes.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 2-Methoxyanthracene primarily involves its interaction with light and subsequent electronic transitions. The methoxy group influences the electronic distribution within the anthracene ring, enhancing its photophysical properties. This makes it suitable for applications in light-emitting devices and as a photosensitizer in various chemical reactions .
Comparaison Avec Des Composés Similaires
Anthracene: The parent compound, lacking the methoxy group, with different photophysical properties.
9,10-Dimethoxyanthracene: Contains methoxy groups at the 9th and 10th positions, showing different reactivity and applications.
2-Hydroxyanthracene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness: 2-Methoxyanthracene is unique due to the specific placement of the methoxy group, which significantly alters its electronic properties compared to other anthracene derivatives. This unique structure makes it particularly useful in applications requiring specific photophysical characteristics .
Propriétés
IUPAC Name |
2-methoxyanthracene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-16-15-7-6-13-8-11-4-2-3-5-12(11)9-14(13)10-15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBMZUCVKZJZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468190 | |
| Record name | 2-methoxyanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42298-28-2 | |
| Record name | 2-methoxyanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90468190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B3052465.png)
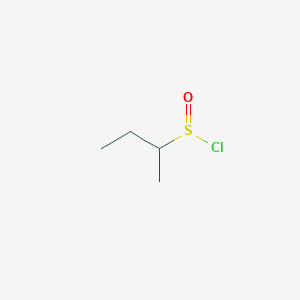
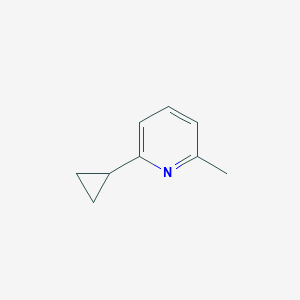
![4-[(Carbamoylimino)amino]benzoic acid](/img/structure/B3052472.png)
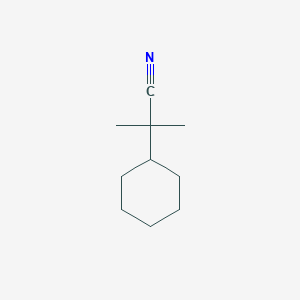
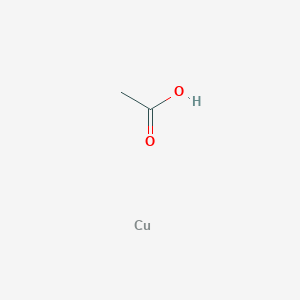
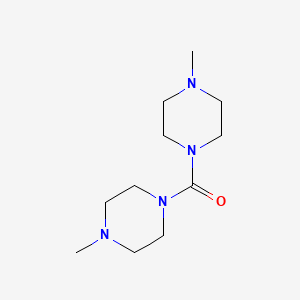
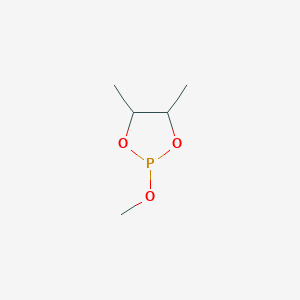
![3-[(2-Morpholin-4-ylethyl)amino]propanenitrile](/img/structure/B3052479.png)
![N-[2-(4-Hydroxyphenyl)ethyl]benzamide](/img/structure/B3052482.png)
